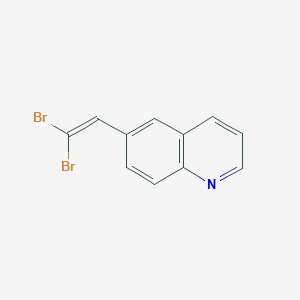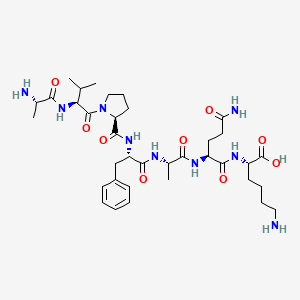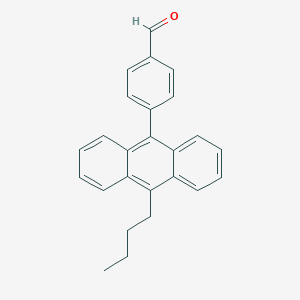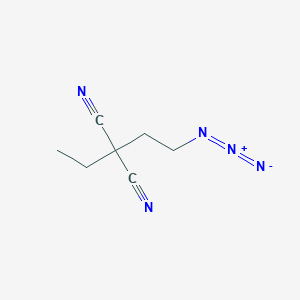
Propanedinitrile, (2-azidoethyl)ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (2-azidoethyl)ethyl- is a chemical compound with the molecular formula C7H9N5 and a molecular weight of 163.17986 g/mol . It is known for its unique structure, which includes an azido group attached to an ethyl group, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
The synthesis of Propanedinitrile, (2-azidoethyl)ethyl- typically involves the reaction of ethyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Propanedinitrile, (2-azidoethyl)ethyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Propanedinitrile, (2-azidoethyl)ethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving azido groups.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Propanedinitrile, (2-azidoethyl)ethyl- involves the interaction of the azido group with various molecular targets. The azido group is known for its ability to undergo click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Propanedinitrile, (2-azidoethyl)ethyl- can be compared with other similar compounds, such as:
Propanedinitrile: Lacks the azido group and has different reactivity and applications.
(2-Azidoethyl)ethyl compounds: These compounds share the azido group but differ in the rest of the molecular structure, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
649759-73-9 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-(2-azidoethyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C7H9N5/c1-2-7(5-8,6-9)3-4-11-12-10/h2-4H2,1H3 |
Clave InChI |
FKSLETCSJHVIES-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCN=[N+]=[N-])(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


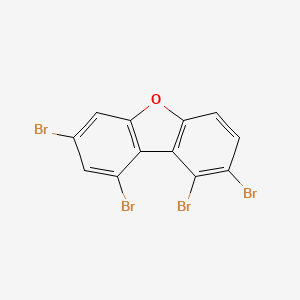
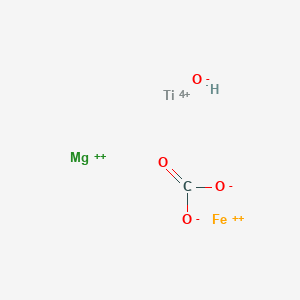
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
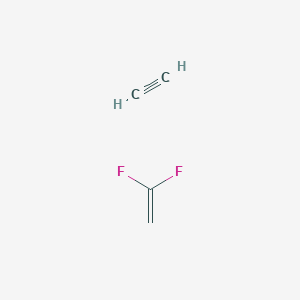
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
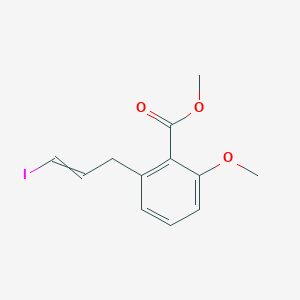
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
